molecular formula C11H12N2O5 B14763281 3-Morpholino-2-nitrobenzoic acid

3-Morpholino-2-nitrobenzoic acid

Cat. No.: B14763281
M. Wt: 252.22 g/mol
InChI Key: JSJJKXFUPRJBEY-UHFFFAOYSA-N
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Description

3-Morpholino-2-nitrobenzoic acid is a benzoic acid derivative featuring a morpholino group at the 3-position and a nitro group at the 2-position of the aromatic ring.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3-morpholin-4-yl-2-nitrobenzoic acid

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(10(8)13(16)17)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15)

InChI Key

JSJJKXFUPRJBEY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the morpholine group. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Morpholino-2-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholino-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-Morpholin-4-yl-3-nitrobenzoic Acid
  • Structural Difference: Positional isomer with morpholino at the 2-position and nitro at the 3-position.
  • Impact: Altered electronic distribution due to the nitro group’s meta position relative to the carboxylic acid. This may reduce acidity compared to 3-Morpholino-2-nitrobenzoic acid, where the nitro group is ortho to the carboxylic acid, enhancing electron-withdrawing effects and acidity .
  • Synthesis : Similar methods (e.g., nucleophilic substitution with morpholine) but differing in starting materials (e.g., 3-nitro vs. 2-nitro precursors).
4-Fluoro-5-Morpholino-2-nitrobenzoic Acid
  • Structural Difference: Fluorine at the 4-position and morpholino at the 5-position.
  • Impact: Fluorine’s electronegativity increases the acidity of the carboxylic acid group. The morpholino group’s position (5 vs. 3) may sterically hinder interactions in biological systems compared to this compound .
5-(Cyano(morpholino)methyl)-2-fluorobenzoic Acid
  • Structural Difference: Morpholino connected via a cyano-methyl bridge at the 5-position, with fluorine at the 2-position.
  • The fluorine atom may enhance metabolic stability compared to nitro-substituted analogues .

Physicochemical Properties

Compound Solubility (Polar Solvents) pKa (Carboxylic Acid) Key Functional Groups
This compound High (due to morpholino) ~2.8 (estimated) -NO₂ (ortho), -COOH
2-Morpholin-4-yl-3-nitrobenzoic Moderate ~3.2 -NO₂ (meta), -COOH
4-Fluoro-5-Morpholino-2-nitro High ~2.5 -F (para), -NO₂, -COOH
5-(Cyano(morpholino)methyl)-2-fluoro Low ~3.0 -CN, -F, -COOH

Notes:

  • The ortho-nitro group in this compound lowers pKa compared to meta-substituted analogues due to stronger electron withdrawal .
  • Fluorine substitution (e.g., 4-Fluoro-5-Morpholino-2-nitrobenzoic acid) further reduces pKa by inductive effects .

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